5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid

Description

BenchChem offers high-quality 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methyl-3-phenyl-1,2-oxazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKECSPALZHMRSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(ON=C1C2=CC=CC=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406881 | |

| Record name | 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491876-01-8 | |

| Record name | 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-3-phenyl-4-isoxazolylboronic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Methyl-3-phenyl-4-isoxazolylboronic acid

Introduction

5-Methyl-3-phenyl-4-isoxazolylboronic acid is a heterocyclic arylboronic acid of significant interest to researchers in medicinal chemistry and drug development. As a bifunctional molecule, it combines the structural features of the isoxazole ring system—a common motif in pharmacologically active compounds—with the synthetic versatility of a boronic acid. Its primary utility lies in its role as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds.

This guide provides a comprehensive overview of the core chemical properties, stability considerations, and synthetic applications of 5-Methyl-3-phenyl-4-isoxazolylboronic acid. It is designed for scientists and researchers, offering field-proven insights into handling this reactive intermediate and maximizing its potential in complex molecule synthesis.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a reagent is paramount for its effective use in synthesis and process development.

Molecular Structure and Identifiers

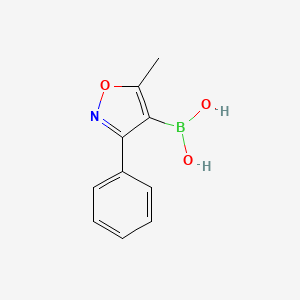

The structure consists of a central isoxazole ring substituted with a methyl group at the 5-position, a phenyl group at the 3-position, and a boronic acid moiety [-B(OH)₂] at the 4-position.

Caption: Molecular structure of 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Physicochemical Data Summary

Quantitative data for this specific molecule is not extensively published. The table below summarizes available information and provides context based on the general properties of related arylboronic acids.

| Property | Value / Observation | Source / Rationale |

| CAS Number | 491876-01-8 | |

| Molecular Formula | C₁₀H₁₀BNO₃ | Derived from structure. |

| Molecular Weight | 203.01 g/mol | Derived from formula. |

| Physical State | Typically an off-white to yellow solid. | General observation for arylboronic acids.[1] |

| Melting Point | Data not consistently available in cited literature. | Requires experimental verification. |

| Solubility | Generally soluble in polar organic solvents like DMSO and methanol. | Inferred from related structures.[2] |

| pKa | Estimated ~9. | Boronic acids typically have a pKa of ~9, acting as Lewis acids.[3] |

Stability and Handling

Arylboronic acids, particularly those containing heteroaromatic systems, are known for their limited stability, which can compromise both storage and reactivity.[4][5]

Major Decomposition Pathways

Understanding the mechanisms of degradation is crucial for mitigating reagent loss and ensuring reproducible experimental outcomes. The three primary pathways are:

-

Protodeboronation: The acid- or base-catalyzed cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Heteroaromatic boronic acids are particularly susceptible to this process.[5][6]

-

Oxidation: The conversion of the boronic acid to a phenol. This pathway can be accelerated by exposure to air and certain metals.[6]

-

Trimerization (Boroxine Formation): The dehydration and self-condensation of three boronic acid molecules to form a stable, six-membered cyclic anhydride called a boroxine. This process is reversible upon addition of water.[6]

Caption: The main decomposition pathways affecting organoboronic acids.[6]

Recommended Storage and Handling Protocols

To maintain the integrity and reactivity of 5-Methyl-3-phenyl-4-isoxazolylboronic acid, the following laboratory practices are essential:

-

Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Refrigeration is highly recommended to slow the rate of decomposition.[1]

-

Handling: Minimize exposure to air and moisture.[1] Weigh and dispense the reagent quickly, preferably in a glovebox or under a stream of inert gas.

-

Long-Term Stability Strategy: For applications requiring robust, long-term stability, conversion to an N-methyliminodiacetic acid (MIDA) boronate ester is the industry-standard approach. MIDA boronates are air-stable, crystalline solids that are unreactive in Suzuki coupling conditions until a slow-release of the free boronic acid is triggered by a mild aqueous base.[4][7] This strategy transforms a potentially unstable intermediate into a reliable and easily handled reagent.

Reactivity and Synthetic Utility

The synthetic value of 5-Methyl-3-phenyl-4-isoxazolylboronic acid is overwhelmingly defined by its performance in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms a C-C bond between an organoboron species and an organohalide (or triflate).[8] It is renowned for its mild reaction conditions and high functional group tolerance.

-

Mechanistic Overview: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the organohalide bond (R¹-X).

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, a step that requires activation by a base.

-

Reductive Elimination: The two organic groups (R¹ and R²) are ejected from the palladium center as the final coupled product (R¹-R²), regenerating the Pd(0) catalyst.[8]

-

-

Challenges with Isoxazolylboronic Acids: Despite the power of the Suzuki coupling, certain classes of boronic acids present challenges. Heterocyclic boronic acids, especially where the boron is adjacent to a ring heteroatom, can be unstable and act as poor substrates in cross-coupling reactions.[7] This can lead to low yields, significant protodeboronation, and difficulty in purification.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a representative methodology synthesized from literature precedents for the coupling of heterocyclic boronic acids with aryl halides.[7][9]

Objective: To couple 5-Methyl-3-phenyl-4-isoxazolylboronic acid with a generic aryl bromide (Ar-Br).

Materials:

-

5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.5 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., 2nd Generation XPhos Precatalyst, 5 mol%)[7]

-

Base (e.g., Potassium Phosphate, K₃PO₄, 2.0 equivalents)[9]

-

Solvent System (e.g., Dioxane and Water, 4:1 v/v)[9]

-

Anhydrous solvents and inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.5 eq.), potassium phosphate (2.0 eq.), and the palladium precatalyst (0.05 eq.).

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Place the sealed vessel in a preheated oil bath at 60-120 °C.[7][9] Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 20 minutes (microwave) to several hours.[7]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired biaryl product.

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Toxicology Considerations

Standard laboratory safety protocols, including the use of personal protective equipment (goggles, gloves, lab coat), should be strictly followed.[1] Work should be conducted in a well-ventilated fume hood.

From a regulatory perspective, arylboronic acids are increasingly viewed as potential genotoxic impurities (PGIs) in the synthesis of active pharmaceutical ingredients (APIs).[5] Their levels in final drug substances must be carefully controlled and monitored. While the corresponding deboronated arenes are not considered mutagenic, the boronic acids themselves have shown weak mutagenicity in some microbial assays.[5] Therefore, any process utilizing this reagent must incorporate robust purification strategies to ensure its removal.

Conclusion

5-Methyl-3-phenyl-4-isoxazolylboronic acid is a valuable, albeit sensitive, building block for modern organic synthesis. Its successful application hinges on a clear understanding of its inherent instability and the adoption of appropriate handling, storage, and reaction protocols. The challenges associated with its use, particularly its susceptibility to decomposition, are effectively overcome through strategies like conversion to MIDA boronate esters, which enhance stability and enable controlled reactivity. As a key intermediate for accessing complex, isoxazole-containing molecules via the Suzuki-Miyaura reaction, it will continue to be a vital tool for researchers in the pharmaceutical and fine chemical industries.

References

-

Ballmer, S. G., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry. Available at: [Link]

-

Madhavan, S., Keshri, S., & Kapur, M. (2021). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with 3‐bromo‐2‐acylindoles. Asian Journal of Organic Chemistry. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

-

ChemBK. (2024). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. Available at: [Link]

-

Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Boronic acid. Available at: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 5-Methyl-3-phenylisoxazole-4-carboxylic acid CAS#: 1136-45-4 [m.chemicalbook.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Methyl-3-phenyl-4-isoxazolylboronic acid: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-Methyl-3-phenyl-4-isoxazolylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The isoxazole motif is a privileged scaffold in numerous pharmacologically active compounds, and its functionalization with a boronic acid moiety at the 4-position opens up a vast chemical space for the synthesis of novel drug candidates via Suzuki-Miyaura cross-coupling reactions. This document delves into the strategic considerations for the synthesis, offering detailed, step-by-step protocols, and explaining the underlying chemical principles. We will explore two primary synthetic routes: one proceeding through a halogenated isoxazole intermediate and a more direct, though potentially more challenging, decarboxylative borylation approach. The guide is intended to equip researchers with the practical knowledge and theoretical understanding necessary to successfully synthesize and utilize this important chemical entity.

Introduction: The Significance of Isoxazolylboronic Acids in Modern Drug Discovery

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms adjacent to each other. This structural motif is present in a wide array of natural products and synthetic molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a boronic acid group onto the isoxazole scaffold, particularly at the C4 position, creates a versatile synthetic handle for the construction of complex molecular architectures. Boronic acids are key participants in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.[4][5][6] This reaction's tolerance of a broad range of functional groups makes it an invaluable tool in the late-stage functionalization of drug candidates, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The target molecule, 5-Methyl-3-phenyl-4-isoxazolylboronic acid, combines the desirable pharmacological properties of the isoxazole core with the synthetic versatility of the boronic acid functional group, making it a highly sought-after intermediate in the development of new therapeutics.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of 5-Methyl-3-phenyl-4-isoxazolylboronic acid suggests two primary synthetic strategies, both commencing from the readily accessible 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

Scheme 1: Retrosynthetic Pathways to 5-Methyl-3-phenyl-4-isoxazolylboronic acid

Caption: Retrosynthetic analysis of the target molecule.

Route A: The Halogenation-Borylation Pathway. This is a robust and well-precedented approach. It involves the conversion of the carboxylic acid to a more reactive halide (bromide or iodide), followed by a borylation reaction to install the boronic acid moiety.

Route B: The Direct Decarboxylative Borylation Pathway. This more modern approach aims to directly convert the carboxylic acid to the boronic acid in a single step, avoiding the need for a halogenated intermediate. While potentially more atom-economical, this method may require more specialized catalysts and conditions.

This guide will provide detailed protocols for both routes, allowing researchers to choose the most suitable method based on available resources and expertise.

Synthesis of the Key Precursor: 5-Methyl-3-phenylisoxazole-4-carboxylic acid

The common starting point for both synthetic routes is 5-Methyl-3-phenylisoxazole-4-carboxylic acid. This compound can be synthesized in a two-step sequence from commercially available starting materials.[7]

Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This step involves a cyclocondensation reaction between benzaldehyde oxime and ethyl acetoacetate.

Experimental Protocol:

-

In a round-bottomed flask, combine benzaldehyde oxime (1.0 eq), ethyl acetoacetate (2.0 eq), and anhydrous zinc chloride (0.1 eq).

-

Heat the mixture to 60°C with stirring in the absence of a solvent for approximately one hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethanol and stir for 30 minutes to precipitate the product.

-

Collect the solid product, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, by filtration and wash with cold ethanol.

Step 2: Hydrolysis to 5-Methyl-3-phenylisoxazole-4-carboxylic acid

The ester is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

-

Suspend the ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (1.0 eq) in a 5% aqueous solution of sodium hydroxide (NaOH).

-

Stir the mixture at room temperature for approximately 4 hours, monitoring the reaction by TLC.

-

Once the hydrolysis is complete, acidify the reaction mixture with 2 N hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Collect the solid 5-Methyl-3-phenylisoxazole-4-carboxylic acid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Route A: The Halogenation-Borylation Pathway

This pathway involves two distinct transformations: decarboxylative halogenation followed by borylation.

Step 3a: Decarboxylative Halogenation to 5-Methyl-3-phenyl-4-haloisoxazole

The conversion of the carboxylic acid to a halide is a critical step. A well-established method for this transformation on isoxazole-4-carboxylic acids is microwave-assisted decarboxylative halogenation using N-halosuccinimides.[1][2][8]

Experimental Protocol (for Bromination):

-

In a microwave-safe reaction vessel, combine 5-Methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq), N-bromosuccinimide (NBS) (1.1 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

-

Add a suitable solvent such as acetonitrile or 1,4-dioxane.

-

Seal the vessel and irradiate in a microwave reactor at a temperature and time optimized for the specific substrate (e.g., 120-150°C for 15-30 minutes). Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product, 4-bromo-5-methyl-3-phenylisoxazole, by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Microwave Irradiation: This technique often accelerates the reaction rate, leading to shorter reaction times and potentially higher yields compared to conventional heating.[2]

-

N-Bromosuccinimide (NBS): A convenient and effective source of electrophilic bromine for the ipso-halogenation of the carboxylic acid, which is a key step in the proposed mechanism.[1]

-

Potassium Phosphate (K₃PO₄): This base is crucial for the reaction, likely facilitating the decarboxylation step.[1][2]

Step 4a: Borylation of 4-Bromo-5-methyl-3-phenylisoxazole

The resulting 4-haloisoxazole is then converted to the boronic acid. A common and effective method is the Miyaura borylation reaction. To enhance stability and ease of purification, the boronic acid is often converted in situ to its MIDA (N-methyliminodiacetic acid) boronate ester.[9][10]

Experimental Protocol (Miyaura Borylation and MIDA Ester Formation):

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-5-methyl-3-phenylisoxazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq).

-

Add an anhydrous solvent, typically 1,4-dioxane or toluene.

-

Heat the reaction mixture to 80-100°C and stir for several hours until the starting material is consumed (monitor by TLC or GC-MS).

-

After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester of the desired boronic acid.

-

To form the MIDA boronate, dissolve the crude pinacol ester in a suitable solvent such as a mixture of DMSO and toluene.

-

Add N-methyliminodiacetic acid (MIDA) (1.5 eq) and heat the mixture under Dean-Stark conditions to remove water and drive the reaction to completion.[9]

-

Purify the resulting 5-Methyl-3-phenyl-4-isoxazolyl-MIDA boronate by column chromatography on silica gel.

Deprotection to the Boronic Acid:

The MIDA boronate is a stable, crystalline solid that can be stored. To generate the free boronic acid for use in a subsequent reaction, a simple hydrolysis step is performed.

-

Dissolve the MIDA boronate in a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous base such as 1 M NaOH or saturated sodium bicarbonate (NaHCO₃) and stir at room temperature for 10-30 minutes.

-

Acidify the mixture with aqueous HCl to a pH of ~2-3.

-

Extract the boronic acid into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to afford the 5-Methyl-3-phenyl-4-isoxazolylboronic acid, which should be used immediately in the next step due to its potential instability.

Caption: Synthetic scheme for Route A.

Route B: Direct Decarboxylative Borylation

Recent advances in catalysis have enabled the direct conversion of aryl carboxylic acids to arylboronic esters. A copper-catalyzed photoredox method is a promising approach for this transformation.[11]

Step 3b: One-Pot Decarboxylative Borylation

Experimental Protocol:

-

In a reaction vessel suitable for photochemical reactions, combine 5-Methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq), a copper(I) catalyst such as CuI (0.1 eq), a ligand like bipyridine (0.1 eq), bis(pinacolato)diboron (B₂pin₂) (1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Add a suitable anhydrous solvent, for example, dimethylformamide (DMF).

-

Irradiate the reaction mixture with a near-UV light source (e.g., 390 nm LEDs) at room temperature with vigorous stirring.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, work up the reaction as described for the Miyaura borylation to isolate the pinacol ester.

-

The pinacol ester can then be converted to the MIDA boronate for storage and purification or directly hydrolyzed to the free boronic acid.

Causality Behind Experimental Choices:

-

Copper(I) Catalyst and Light: This system facilitates a ligand-to-metal charge transfer (LMCT) process upon photoexcitation, which initiates the decarboxylation of the aryl carboxylate to form an aryl radical.[11]

-

Bis(pinacolato)diboron (B₂pin₂): This reagent serves as the boron source, trapping the in-situ generated aryl radical to form the C-B bond.[11]

Caption: Synthetic scheme for Route B.

Data Summary and Comparison of Routes

| Parameter | Route A: Halogenation-Borylation | Route B: Direct Decarboxylative Borylation |

| Number of Steps | 2 (from carboxylic acid) | 1 (from carboxylic acid) |

| Key Intermediates | 4-Haloisoxazole | None |

| Reagents & Conditions | NBS/NIS, Microwave; Pd catalyst, B₂pin₂ | Cu catalyst, light, B₂pin₂ |

| Advantages | Robust, well-established, reliable | More atom-economical, avoids halogenated intermediates |

| Challenges | Requires handling of halogenated compounds | May require specialized photochemical equipment, catalyst optimization may be needed |

| Purification | MIDA boronate offers excellent stability for purification | Pinacol ester may be less stable; conversion to MIDA boronate is recommended |

Conclusion and Future Outlook

This technical guide has outlined two viable and effective synthetic routes for the preparation of 5-Methyl-3-phenyl-4-isoxazolylboronic acid, a key building block for the synthesis of novel bioactive molecules. Route A, the halogenation-borylation pathway, represents a more traditional and robust approach, while Route B, the direct decarboxylative borylation, offers a more modern and potentially more efficient alternative. The choice of synthetic route will depend on the specific needs and capabilities of the research laboratory. The use of MIDA boronates is highly recommended for the stable storage and purification of the final product. The availability of this versatile isoxazolylboronic acid will undoubtedly facilitate the discovery and development of new chemical entities with therapeutic potential.

References

-

Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. RSC Publishing. [Link]

-

Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. PubMed. [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal. [Link]

-

Proposed mechanism of coupling reaction of arylboronic acids with aryl halides in the presence of Ni(II)/β‐cyclodextrin. ResearchGate. [Link]

-

Decarboxylative Halogenation of Organic Compounds. PMC - NIH. [Link]

-

Hydrolysis of differently substituted 4‐isoxazolecarboxylates. ResearchGate. [Link]

-

Electrochemical borylation of carboxylic acids. PNAS. [Link]

-

Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. NIH. [Link]

-

BORYLATIONS FROM CARBOXYLIC ACIDS. University of Illinois. [Link]

-

Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. [Link]

-

Isoxazole—A Basic Aromatic Heterocycle : Synthesis, Reactivity And Biological Activity. [Link]

-

Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. [Link]

-

MIDA Anhydride. Organic Syntheses Procedure. [Link]

-

SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX. [Link]

-

Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing). [Link]

-

Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). ResearchGate. [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIR BIOLOGICAL ACTIV. Journal of Advanced Scientific Research. [Link]

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid. PMC - NIH. [Link]

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid. CAS Common Chemistry. [Link]

Sources

- 1. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-5-Methyl-3-phenyl-4-isoxazolylboronic-Acid-in-Modern-Organic-Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Isoxazole Moiety in Synthesis

The isoxazole ring system is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions.[1][2][3][4] The incorporation of this heterocycle into complex molecules often imparts desirable pharmacokinetic and pharmacodynamic properties. 5-Methyl-3-phenyl-4-isoxazolylboronic acid (CAS 491876-01-8) has emerged as a critical building block for this purpose, enabling the direct installation of the 5-methyl-3-phenylisoxazole unit via the robust and versatile Suzuki-Miyaura cross-coupling reaction.

This guide provides a comprehensive technical overview of 5-Methyl-3-phenyl-4-isoxazolylboronic acid, focusing on its application in Suzuki-Miyaura coupling. It will delve into the mechanistic underpinnings of the reaction, offer field-tested experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its effective use. Boronic acids, as a class, require careful handling to prevent degradation.

Key Stability Considerations:

-

Protodeboronation: This is a primary decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, particularly in aqueous or protic media.[5]

-

Oxidation: Boronic acids can undergo oxidative degradation.[5][6][7] Their stability in this regard can be comparable to thiols, necessitating the exclusion of strong oxidants.[5]

-

Boroxine Formation: Under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a six-membered boroxine ring. While often reversible, this can complicate stoichiometry.[5]

To mitigate these issues, it is recommended to store 5-Methyl-3-phenyl-4-isoxazolylboronic acid under an inert atmosphere (Nitrogen or Argon), in a cool, dry place. For reactions, using freshly opened or properly stored reagent is paramount. In cases of persistent instability, conversion to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate can be an effective strategy.[5][8][9]

| Property | Value | Source |

| CAS Number | 491876-01-8 | N/A |

| Molecular Formula | C10H10BNO3 | N/A |

| Molecular Weight | 202.99 g/mol | N/A |

| Appearance | Off-white to white solid | Supplier Data |

| Solubility | Soluble in organic solvents like Dioxane, THF, DME | General Knowledge |

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is the cornerstone application for 5-Methyl-3-phenyl-4-isoxazolylboronic acid. It facilitates the formation of a C-C bond between the isoxazole ring and an organic halide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[10][11]

The catalytic cycle is a well-established sequence of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[10][11][12]

-

Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The base plays a critical role here, reacting with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which facilitates the transfer.[13][14][15][16]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[10][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using 5-Methyl-3-phenyl-4-isoxazolylboronic acid. The causality behind each choice is explained to provide a deeper understanding.

Reaction: Coupling of 5-Methyl-3-phenyl-4-isoxazolylboronic acid with a generic Aryl Bromide (Ar-Br).

Materials & Reagents:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| Aryl Bromide (Ar-Br) | Varies | 1.0 | 1.0 |

| 5-Methyl-3-phenyl-4-isoxazolylboronic acid | 202.99 | 1.2 | 1.2 |

| Pd(dppf)Cl2 | 731.7 | 0.03 | 0.03 (3 mol%) |

| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 8 mL | - |

| Water | - | 2 mL | - |

Rationale for Reagent Selection:

-

Boronic Acid (1.2 eq.): A slight excess is used to compensate for any potential homo-coupling or decomposition, driving the reaction to completion.

-

Catalyst (Pd(dppf)Cl2): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust, air-stable pre-catalyst that is highly effective for a wide range of Suzuki couplings, including those with heteroaryl partners.[17] It reliably generates the active Pd(0) species in situ.

-

Base (K2CO3): Potassium carbonate is a moderately strong base, effective for activating the boronic acid to the boronate form without causing degradation of sensitive functional groups.[17] An aqueous solution is often used to facilitate its dissolution and activity.

-

Solvent (Dioxane/Water): This solvent mixture is widely used for Suzuki reactions. Dioxane solubilizes the organic reagents and the catalyst, while water is necessary to dissolve the inorganic base.[18]

Step-by-Step Procedure:

-

Inert Atmosphere Preparation: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the Aryl Bromide (1.0 mmol), 5-Methyl-3-phenyl-4-isoxazolylboronic acid (1.2 mmol), and Potassium Carbonate (2.0 mmol).

-

Expertise & Experience: Combining the solids first ensures they are well-mixed before solvent addition.

-

-

Catalyst Addition: Add the Pd(dppf)Cl2 catalyst (0.03 mmol, 3 mol%).

-

Trustworthiness: Using a pre-catalyst like Pd(dppf)Cl2 provides more consistent results than generating the catalyst from a Pd(0) source and a separate ligand, which can be more sensitive to air and moisture.

-

-

Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).

-

Degassing: Seal the flask and degas the reaction mixture thoroughly. This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This can be achieved by bubbling argon or nitrogen through the solution for 15-20 minutes or by subjecting the mixture to several freeze-pump-thaw cycles.[18]

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-16 hours).[18]

-

Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na2SO4).

-

Self-Validating System: The brine wash removes residual water and inorganic salts, ensuring a clean crude product for purification.

-

-

Purification: Filter the solution and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized) 2. Insufficiently degassed 3. Base is not strong enough 4. Boronic acid decomposition | 1. Use fresh catalyst; ensure proper inert atmosphere. 2. Improve degassing procedure. 3. Switch to a stronger base like K3PO4 or Cs2CO3.[18] 4. Use fresh boronic acid or convert to a boronate ester. |

| Formation of Homo-coupling Product (Ar-Ar) | 1. Reaction temperature too high 2. Presence of oxygen | 1. Lower the reaction temperature. 2. Ensure rigorous degassing. |

| Protodeboronation of Starting Material | 1. Excess water or protic solvent 2. Prolonged reaction time at high temp | 1. Use anhydrous solvents and a non-aqueous base (e.g., KF). 2. Monitor reaction closely and stop once complete. |

Conclusion: An Enabling Reagent for Drug Discovery

5-Methyl-3-phenyl-4-isoxazolylboronic acid is a powerful and versatile reagent for the synthesis of complex molecules. Its primary utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to introduce the biologically significant 5-methyl-3-phenylisoxazole scaffold.[1][2] A deep understanding of the reaction mechanism, careful attention to reagent stability and handling, and adherence to robust, validated protocols are essential for leveraging the full potential of this valuable building block in research and development. By mastering these principles, scientists can reliably and reproducibly synthesize novel compounds for the advancement of drug discovery and materials science.

References

-

Alcántara, A. R., Marcial, C., & Asensio, G. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(20), 6662–6670. [Link]

-

Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 85(17), 11370–11378. [Link]

-

Leadbeater, N. E., & Marco, M. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Communications, (16), 1864-1873. [Link]

-

Biffis, A., Zecca, M., & Basato, M. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Dalton Transactions, (21), 3385. [Link]

-

Hassan, J., et al. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 8(1), 35. [Link]

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Chemistry – A European Journal, 17(8), 2492-2503. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Oldenhuis, N. J., et al. (2001). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 123(24), 5851–5852. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

Roberts, A. M., et al. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 10(14), 4066–4071. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

-

Lustig, S. R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020818118. [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with 3‐bromo‐2‐acylindoles. [Link]

-

D'Meza, R. E., et al. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 6(11), 7736-7743. [Link]

-

Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry. [Link]

-

NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

Fochi, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8443–8458. [Link]

-

Royal Society of Chemistry. (n.d.). Advances. [Link]

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(7), o897. [Link]

-

ResearchGate. (2013). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

-

Li, Y., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Molecules, 28(13), 5174. [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

-

Kumar, A., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 13(12), 8036-8056. [Link]

-

ChemBK. (n.d.). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. [Link]

- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.

-

Perlikowska, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences, 23(17), 9877. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(23), 8206. [Link]

-

Perlikowska, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5581. [Link]

Sources

- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structure Elucidation of 5-Methyl-3-phenyl-4-isoxazolylboronic acid

Introduction: The Significance of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives are indispensable tools in contemporary organic synthesis and medicinal chemistry. Their unique chemical properties, particularly their ability to participate in Suzuki-Miyaura cross-coupling reactions, have revolutionized the construction of carbon-carbon bonds. The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prevalent scaffold in numerous biologically active compounds.[1][2] The convergence of these two functionalities in 5-Methyl-3-phenyl-4-isoxazolylboronic acid creates a molecule of significant interest for the development of novel pharmaceuticals and functional materials.

Accurate and unambiguous structure elucidation is the bedrock of all subsequent research and development. This guide provides a comprehensive, multi-technique approach to the structural characterization of 5-Methyl-3-phenyl-4-isoxazolylboronic acid, grounded in the principles of scientific integrity and field-proven insights. We will not merely present data but delve into the rationale behind the selection of each analytical technique and the interpretation of the resulting data.

A Multi-Faceted Approach to Structural Verification

The elucidation of a molecule's structure is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, a confluence of data from various analytical techniques provides the irrefutable proof. Our strategy for 5-Methyl-3-phenyl-4-isoxazolylboronic acid is built upon a foundation of spectroscopic and spectrometric methods, culminating in the definitive spatial arrangement provided by X-ray crystallography.

Figure 1: A logical workflow for the comprehensive structure elucidation of 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 5-Methyl-3-phenyl-4-isoxazolylboronic acid, a suite of NMR experiments, including ¹H, ¹³C, and ¹¹B NMR, is essential.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the number of different types of protons and their connectivity.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons, such as those in the boronic acid group.[3]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl-H | 7.20 - 7.60 | Multiplet | 5H | Aromatic protons of the phenyl ring. The exact chemical shifts and multiplicities will depend on the substitution pattern.[4] |

| Methyl-H | ~2.50 | Singlet | 3H | Protons of the methyl group attached to the isoxazole ring. |

| B(OH)₂ | 4.0 - 6.0 (variable) | Broad Singlet | 2H | Exchangeable protons of the boronic acid group. The chemical shift is highly dependent on solvent, concentration, and temperature.[5] |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| Phenyl C | 125.0 - 135.0 | Aromatic carbons of the phenyl ring. The carbon attached to the isoxazole ring will be deshielded. |

| Isoxazole C3 | ~160.0 | Carbon of the isoxazole ring attached to the phenyl group. |

| Isoxazole C4 | ~110.0 | Carbon of the isoxazole ring attached to the boronic acid group. The C-B bond will influence the chemical shift. |

| Isoxazole C5 | ~170.0 | Carbon of the isoxazole ring attached to the methyl group. |

| Methyl C | ~12.0 | Carbon of the methyl group. |

¹¹B NMR Spectroscopy: The Definitive Signature of the Boronic Acid

¹¹B NMR is a crucial and often underutilized technique for the characterization of organoboron compounds. It provides direct evidence for the presence and the coordination state of the boron atom.[6][7]

Experimental Protocol:

-

Sample Preparation: A slightly more concentrated sample (around 20-30 mg) in a suitable deuterated solvent is recommended.

-

Instrument Setup: Use a broadband probe on the NMR spectrometer, tuned to the ¹¹B frequency.

-

Data Acquisition: Acquire the spectrum with proton decoupling.

-

Data Processing: Process the data as with other NMR experiments.

Expected ¹¹B NMR Spectral Data:

| Boron Environment | Expected Chemical Shift (δ, ppm) | Rationale |

| R-B(OH)₂ | 28 - 33 | The chemical shift for a trigonal planar (sp² hybridized) boronic acid typically falls in this range.[6][7][8] The broadness of the signal is also characteristic. |

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For boronic acids, which can be prone to dehydration and the formation of boroxines (cyclic trimers), the choice of ionization technique is critical.[9][10][11]

Experimental Protocol (UPLC-ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[11]

-

Instrumentation: Utilize an ultra-high-performance liquid chromatography (UPLC) system coupled to an electrospray ionization (ESI) mass spectrometer.

-

Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like ammonium acetate to improve ionization.[9][10]

-

Mass Spectrometric Detection: Acquire data in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Rationale |

| [M+H]⁺ | 218.08 | Protonated molecular ion in positive ion mode. |

| [M-H]⁻ | 216.06 | Deprotonated molecular ion in negative ion mode.[10] |

| [M+Na]⁺ | 240.06 | Sodium adduct, commonly observed in ESI. |

| [M-H₂O+H]⁺ | 200.07 | Ion corresponding to the loss of a water molecule from the boronic acid. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups.

Expected FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Boronic acid -B(OH)₂ |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Methyl C-H |

| ~1600 | C=N stretch | Isoxazole ring |

| 1450 - 1400 | C=C stretch | Aromatic ring |

| ~1350 | B-O stretch | Boronic acid |

| 1200 - 1000 | C-O stretch | Isoxazole ring |

Single-Crystal X-ray Crystallography: The Definitive Proof of Structure

While spectroscopic and spectrometric techniques provide compelling evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[13]

Experimental Protocol:

-

Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. Finding the right solvent or solvent system is crucial and often requires experimentation.

-

Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Expected Crystallographic Data:

While specific crystallographic data for the title compound is not available, data from the closely related 5-methyl-3-phenylisoxazole-4-carboxylic acid can provide insights into the expected molecular geometry.[2][14] The phenyl and isoxazole rings are likely to be non-coplanar. The boronic acid group would exhibit characteristic B-O and B-C bond lengths. In the solid state, extensive hydrogen bonding involving the boronic acid hydroxyl groups is anticipated, leading to the formation of supramolecular structures.

Figure 2: The integration of data from multiple analytical techniques leads to the unequivocal confirmation of the chemical structure.

Conclusion: A Robust Framework for Structural Elucidation

The structure elucidation of 5-Methyl-3-phenyl-4-isoxazolylboronic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. By integrating the data from NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and single-crystal X-ray crystallography, researchers can achieve an unambiguous and comprehensive understanding of the molecule's structure. This rigorous approach not only ensures the integrity of the current research but also provides a solid foundation for future investigations into the applications of this promising compound in drug discovery and materials science.

References

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

-

Lamos, S. M., et al. (2013). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(11), 1734-1742. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

Williams, J. P., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]

-

Abou-Shleib, H., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4112-4119. [Link]

-

Hallas, D. G. (2004). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

Neetha S., et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. [Link]

-

Lunn, S. E., et al. (2013). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 72, 115-121. [Link]

-

Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

-

Wagner, C., et al. (2010). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Supporting Information. [Link]

-

SDSU Chemistry. 11B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

-

ResearchGate. (2013). X‐ray crystal structure of 5a. ResearchGate. [Link]

-

Widdifield, C. M., et al. (2012). Solid‐state 11B and 13C NMR, IR, and X‐ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(9), 601-613. [Link]

-

The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2025). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2026). Isoxazole. PubChem Compound Summary for CID 9254. [Link]

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(7), o897. [Link]

-

Science.gov. ft ir spectroscopy: Topics by Science.gov. Science.gov. [Link]

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

-

ResearchGate. (2014). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... ResearchGate. [Link]

-

Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

Jasm, S. S., Al-Tufah, M. M., & Hattab, A. H. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences. [Link]

-

Wang, Y., et al. (2014). Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. Molecules, 19(12), 20492-20503. [Link]

-

Jasm, S. S., Al-Tufah, M. M., & Hattab, A. H. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. [https://www.researchgate.net/publication/383286959_Synthesis_Spectral_Characterization_and_DFT_Analysis_of_Novel_3-4-substituted_phenyl-5-methyloxazolo54-c]isoxazole_Derivatives]([Link])

-

Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1037. [Link]

-

Gaina, L., et al. (2022). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 27(19), 6599. [Link]

-

ResearchGate. (2025). Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. ResearchGate. [Link]

-

Khan, S., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Pharmaceutical Analysis, 14(3), 331-344. [Link]

-

ResearchGate. (2014). NMR spectra of allenylboronic acid 1a with the characteristic B(OH)2... ResearchGate. [Link]

-

National Center for Biotechnology Information. (2026). Isoxazole, 5-(4-methylphenyl)-3-phenyl-. PubChem Compound Summary for CID 296680. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry. [Link]

Sources

- 1. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. par.nsf.gov [par.nsf.gov]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 5-Methyl-3-phenyl-4-isoxazolylboronic Acid for Researchers and Drug Development Professionals

Introduction

The synthesis of novel molecular entities with potential therapeutic applications is a cornerstone of modern drug discovery. The isoxazole scaffold is a privileged heterocycle, present in a number of approved drugs, and is known for a wide range of biological activities.[1] Similarly, arylboronic acids are indispensable reagents in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, and are increasingly found in therapeutic agents themselves. The combination of these two moieties in 5-methyl-3-phenyl-4-isoxazolylboronic acid presents a molecule with considerable potential as a building block for new pharmaceuticals.

Accurate and reliable spectroscopic characterization is fundamental to the validation of any newly synthesized compound. In the absence of published experimental data for 5-methyl-3-phenyl-4-isoxazolylboronic acid, this guide provides a detailed predictive framework for its spectroscopic signature. This analysis is based on data from the closely related and well-documented 5-methyl-3-phenylisoxazole-4-carboxylic acid, combined with established spectroscopic principles for arylboronic acids.[2][3]

Part 1: Molecular Structure and Predicted Spectroscopic Features

The chemical structure of 5-methyl-3-phenyl-4-isoxazolylboronic acid dictates its spectroscopic properties. The key structural features are the phenyl ring, the isoxazole heterocycle, the methyl group, and the boronic acid functional group. Each of these will give rise to characteristic signals in the various spectroscopic techniques.

Caption: Molecular structure of 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Part 2: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. The following predictions are for a standard analysis in a deuterated solvent such as DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the methyl group protons, and the hydroxyl protons of the boronic acid.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Multiplet | 2H | Phenyl protons ortho to the isoxazole ring |

| ~ 7.4 - 7.6 | Multiplet | 3H | Phenyl protons meta and para to the isoxazole ring |

| ~ 2.5 | Singlet | 3H | Methyl group protons |

| ~ 8.0 - 8.5 (broad) | Singlet | 2H | B(OH)₂ protons |

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is due to its ability to dissolve a wide range of organic compounds and to exchange protons with the hydroxyl groups of the boronic acid, leading to a characteristic broad signal. The predicted chemical shifts for the phenyl and methyl protons are based on the known spectrum of 3-methyl-5-phenylisoxazole and similar derivatives.[4] The boronic acid protons are expected to be significantly deshielded and to exhibit a broad signal due to quadrupolar relaxation and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=N of isoxazole |

| ~ 160 | C-O of isoxazole |

| ~ 130 - 135 | Quaternary phenyl carbon attached to isoxazole |

| ~ 128 - 130 | Phenyl CH carbons |

| ~ 110 | C-B of isoxazole |

| ~ 12 | Methyl carbon |

Expertise & Experience: The carbon attached to the boron atom is expected to be significantly shielded compared to the carbon of a carboxylic acid in the analogous compound. The other carbon signals of the isoxazole and phenyl rings are predicted to be in ranges typical for such structures.[4]

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial and often underutilized technique for the characterization of boron-containing compounds.

Predicted Chemical Shift (δ, ppm): ~ 20 - 30 (broad)

This broad signal is characteristic of a trigonal planar boronic acid.

Experimental Protocol (NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire a ¹³C NMR spectrum with proton decoupling.

-

If available, acquire an ¹¹B NMR spectrum.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in all spectra to the corresponding nuclei in the molecule.

Part 3: Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| 3200 - 3600 (broad) | O-H stretch | B(OH)₂ |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2950 | C-H stretch | Aliphatic (Methyl) |

| ~ 1610 | C=N stretch | Isoxazole ring |

| ~ 1450 - 1580 | C=C stretch | Aromatic and isoxazole rings |

| ~ 1320 - 1380 | B-O stretch | Boronic acid |

| ~ 700 - 800 | C-H bend | Aromatic (out-of-plane) |

Trustworthiness: The broad O-H stretch is a hallmark of boronic acids.[5] The B-O stretching frequency is also a key diagnostic peak.[6] The other predicted peaks are characteristic of the isoxazole and phenyl moieties.

Experimental Protocol (IR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

-

Analysis: Identify the characteristic absorption bands and assign them to the functional groups of the molecule.

Part 4: Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Molecular Ion:

-

Exact Mass: 203.0757 g/mol (for C₁₀H₁₀BNO₃)

-

Expected [M+H]⁺ in ESI-MS: m/z 204.0836

Predicted Fragmentation Pathway: Arylboronic acids can undergo fragmentation through the loss of water and other neutral molecules.

Caption: Predicted ESI-MS fragmentation pathway for 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Authoritative Grounding: The fragmentation of arylboronic acids in ESI-MS is a complex process that can involve the formation of various adducts and fragments.[7] The proposed pathway represents common fragmentation patterns observed for this class of compounds.

Experimental Protocol (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into an ESI-MS instrument. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed masses with the predicted values.

Part 5: Integrated Analytical Workflow

A comprehensive characterization of 5-methyl-3-phenyl-4-isoxazolylboronic acid requires an integrated approach, where data from multiple spectroscopic techniques are combined to confirm the structure and purity of the compound.

Caption: Integrated workflow for the spectroscopic characterization of 5-Methyl-3-phenyl-4-isoxazolylboronic acid.

Conclusion

This technical guide provides a detailed and scientifically grounded predictive analysis of the NMR, IR, and MS spectroscopic data for 5-methyl-3-phenyl-4-isoxazolylboronic acid. While experimental verification is essential, the information presented here offers a valuable resource for researchers, enabling them to anticipate the spectroscopic characteristics of this compound, thereby facilitating its synthesis, purification, and identification. The provided protocols and integrated workflow further serve as a practical guide for the comprehensive characterization of this and similar novel molecules.

References

-

Chandra, N., Srikantamurthy, G. J., Vishalakshi, S. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o897. [Link]

-

Chandra, N., Srikantamurthy, G. J., Vishalakshi, S. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o250. [Link]

-

ResearchGate. (n.d.). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

Wang, L. F., Dai, C., Burroughs, S. K., Wang, S. L., & Wang, B. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o250. [Link]

-

Wescott, N. A., To, A. T., & Pemberton, J. E. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A, 115(22), 5604–5613. [Link]

-

ChemBK. (2024). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl-. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. Retrieved from [Link]

-

Widdifield, C. M., & Bryce, D. L. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Physical chemistry chemical physics : PCCP, 14(20), 7339–7352. [Link]

- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.

-

Liras, S., Allen, A., & Segelstein, B. E. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PloS one, 7(9), e45869. [Link]

-

Santucci, A., & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089–2094. [Link]

-

Wang, L., Dai, C., Burroughs, S. K., Liu, S., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587–7594. [Link]

-

Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

-

Ilic, S., & Gutta, P. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry C, 118(1), 161–172. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Methyl-3-phenyl-4-isoxazolylboronic acid

Introduction

5-Methyl-3-phenyl-4-isoxazolylboronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. As a bifunctional molecule, its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, is well-established for the creation of complex organic molecules. Understanding and quantifying the solubility of this compound is a critical prerequisite for its effective application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development contexts.[1][2]

This guide provides a comprehensive technical overview of the solubility of 5-Methyl-3-phenyl-4-isoxazolylboronic acid. It synthesizes theoretical principles with actionable experimental protocols, offering researchers a robust framework for handling this compound. We will explore the physicochemical properties that govern its solubility, the profound influence of environmental factors like pH, and standardized methodologies for its empirical determination.

Physicochemical Profile and Structural Considerations

The solubility of a compound is intrinsically linked to its molecular structure. 5-Methyl-3-phenyl-4-isoxazolylboronic acid possesses distinct domains that dictate its behavior in various solvents:

-